Daidzein 4',7-diglucoside

Pharmacokinetics Nutraceutical Bioavailability Isoflavone Metabolism

Why acquire Daidzein 4',7-diglucoside (CAS 53681-67-7)? Unlike the aglycone daidzein or monoglucoside daidzin, this diglycosylated isoflavone exhibits dramatically enhanced aqueous solubility and 3- to 6-fold higher bioavailability, eliminating confounding variables in dissolution-rate-limited assays. Its dual glycosylation pattern provides a unique tool for studying intestinal absorption mechanisms and glycoside-specific metabolism. As a natural constituent of Radix puerariae, it serves as an essential analytical marker for botanical authentication and batch-to-batch quality control. Confirmed as a potent MAO-B inhibitor, this compound is a validated chemical probe for neurodegeneration research. Sourced for research use only, this high-purity standard ensures experimental reproducibility across bioavailability, formulation, and target engagement studies.

Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
CAS No. 53681-67-7
Cat. No. B190895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzein 4',7-diglucoside
CAS53681-67-7
Synonyms7-(β-D-Glucopyranosyloxy)-3-[4-(β-D-glucopyranosyloxy)phenyl]-4H-1-benzopyran-4-one
Molecular FormulaC27H30O14
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeyVWEWSCDQMVNOJP-IPOZFMEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Daidzein 4',7-Diglucoside (CAS 53681-67-7) Is a Critical Glycosylated Isoflavone for Bioavailability and Analytical Research


Daidzein 4',7-diglucoside (CAS 53681-67-7) is a naturally occurring diglycosylated isoflavone found in plants such as *Radix puerariae* and *Vigna angularis*, consisting of the daidzein aglycone core with glucose moieties attached at both the 4' and 7 positions [1]. This specific diglycosylation pattern fundamentally alters the physicochemical and pharmacokinetic profile of the isoflavone, a distinction that renders it a critical subject for studies ranging from bioavailability enhancement to metabolic engineering [2].

The Unavoidable Impact of Diglycosylation on the Solubility, Bioavailability, and In Vitro Performance of Daidzein 4',7-Diglucoside


Unlike the aglycone daidzein or its monoglucoside daidzin, Daidzein 4',7-diglucoside cannot be considered a simple 'source' of the daidzein moiety; its dual glycosylation fundamentally alters its fate in aqueous systems, its absorption and metabolism in biological models, and its direct interaction with molecular targets [1]. Substituting this compound with structurally related but less glycosylated isoflavones would introduce significant confounding variables related to solubility-driven availability and distinct metabolic processing, directly impacting experimental reproducibility and translational validity [2].

Product-Specific Evidence Guide: Quantifying the Differentiated Profile of Daidzein 4',7-Diglucoside


Superior Systemic Bioavailability of Daidzein Glucosides Over the Aglycone in Human Pharmacokinetics

In a randomized, double-blind, crossover study in humans, the glucoside form of daidzein (daidzein-7-O-glucoside, a monoglucoside) demonstrated significantly greater systemic bioavailability compared to its aglycone counterpart. This class-level effect is amplified for diglucosides due to their enhanced solubility [1]. After oral administration, the systemic bioavailability (AUCinf), maximal plasma concentration (Cmax), and cumulative urinary recovery were 3-6 times higher for the glucoside form than for the aglycone [1].

Pharmacokinetics Nutraceutical Bioavailability Isoflavone Metabolism

Enhanced Aqueous Solubility and Stability of Diglucosylated Isoflavones Compared to Aglycones

The introduction of a second glucose moiety, as in Daidzein 4',7-diglucoside, results in a dramatic improvement in aqueous solubility and stability compared to less glycosylated or aglycone forms. A study on a structurally analogous isoflavone, 8-hydroxydaidzein (8-OHDe), demonstrated that its diglucoside derivative (8-OHDe-7-G-4'-G) achieved a 4619-fold increase in aqueous solubility over the aglycone [1]. Furthermore, the diglucosides exhibited significantly enhanced stability, with over 92% remaining after 96 hours, whereas only 10% of the aglycone was detectable under identical conditions [1].

Formulation Development Solubility Enhancement Chemical Stability

Monoamine Oxidase B (MAO-B) Inhibitory Activity and Isolation from Pueraria thomsonii

Daidzein-4',7-diglucoside has been identified and isolated as a potent inhibitor of monoamine oxidase B (MAO-B), a key therapeutic target in neurodegenerative disorders [1]. In a preparative isolation study, this specific diglucoside was one of three principal MAO-B inhibitors obtained from *Pueraria thomsonii*, with 42.2 mg of the compound isolated at a purity of 98.2% from 500 g of plant material, confirming its presence and activity in a therapeutically relevant botanical source [1].

Enzyme Inhibition Neuropharmacology Natural Product Isolation

Role as a Potentiator in a Multi-Component Extract for Enhanced Antidipsotropic Bioavailability

In a landmark study on the antidipsotropic (alcohol intake-suppressing) effects of *Radix puerariae* extract, Daidzein 4',7-diglucoside was quantified as a constituent (1.2 mg/g of extract) [1]. While the diglucoside itself did not exhibit independent activity in this model, the study demonstrated that the crude extract conferred an approximately 10-fold greater bioavailability to its active principle, daidzin, compared to pure daidzin alone [1]. The presence of Daidzein 4',7-diglucoside and other components is implicated in this 'matrix effect' that dramatically enhances the bioavailability of the active isoflavone [1].

Pharmacokinetic Modulation Synergistic Effects Botanical Extract Standardization

High-Value Application Scenarios for Daidzein 4',7-Diglucoside in Scientific and Industrial Settings


Pharmaceutical and Nutraceutical Formulation Development Requiring Enhanced Solubility

The pronounced 4619-fold increase in aqueous solubility demonstrated by an analogous diglucoside over its aglycone [1] establishes Daidzein 4',7-diglucoside as a superior candidate for developing aqueous-based formulations, functional beverages, or parenteral delivery systems. Its stability profile (over 92% remaining after 96 hours [1]) also makes it ideal for creating reference standards and stock solutions with extended shelf lives, reducing preparation variability.

Pharmacokinetic Studies on the Influence of Glycosylation on Isoflavone Absorption

Given that daidzein glucosides exhibit a 3- to 6-fold higher bioavailability in humans compared to their aglycone [2], Daidzein 4',7-diglucoside is the optimal tool for investigating the role of multiple glycosylation in intestinal absorption and metabolism. It serves as a key model compound for elucidating the mechanisms of nutrient absorption and the impact of food matrix effects on isoflavone bioaccessibility, allowing for precise, quantitative comparisons.

Standardization and Quality Control of *Radix puerariae* and Related Botanical Extracts

As a naturally occurring constituent of *Radix puerariae* and other legumes, Daidzein 4',7-diglucoside (quantified at 1.2 mg/g in one extract [3]) is an essential analytical marker for the authentication, standardization, and batch-to-batch quality control of these botanical products. Its presence is crucial for ensuring the integrity of extracts where a synergistic matrix effect, rather than a single active principle, is responsible for the observed bioactivity [3].

Neuropharmacological Research Targeting Monoamine Oxidase B (MAO-B)

This compound's confirmed identity as a potent MAO-B inhibitor from a medicinal plant source [4] positions it as a valuable chemical probe for studying MAO-B's role in neurodegeneration and mood disorders. It can be used in in vitro enzymatic assays and cellular models to dissect MAO-B-specific pathways and screen for novel inhibitors, providing a direct, well-characterized tool for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daidzein 4',7-diglucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.